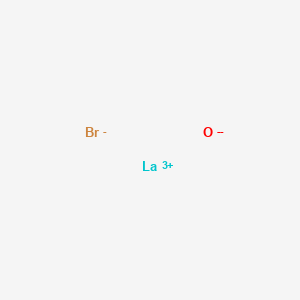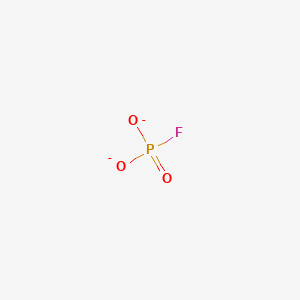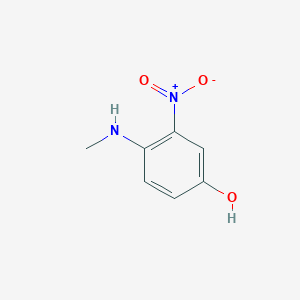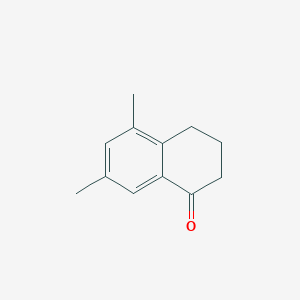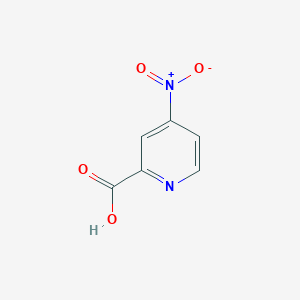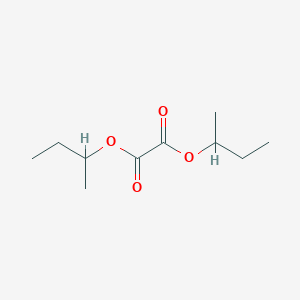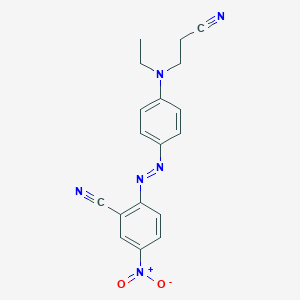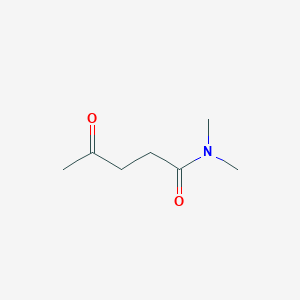
N,N-Dimethyllevulinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyllevulinamide (DMLA) is a cyclic amide that has gained significant attention in recent years due to its potential applications in scientific research. DMLA is a colorless, water-soluble compound that is commonly used as a solvent in various chemical reactions. It is also used as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyllevulinamide is not fully understood. However, it is believed to act as a polar aprotic solvent, which can facilitate various chemical reactions. N,N-Dimethyllevulinamide has been shown to have a high dielectric constant, which makes it an excellent solvent for polar compounds. It can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Effets Biochimiques Et Physiologiques
N,N-Dimethyllevulinamide has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. It has been used as a solvent in various biochemical and physiological assays, including enzyme assays and cell culture experiments. N,N-Dimethyllevulinamide has also been used as a cryoprotectant in the preservation of biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-Dimethyllevulinamide in scientific research is its high solubility in water and organic solvents. This makes it an excellent solvent for a wide range of compounds. N,N-Dimethyllevulinamide is also relatively inexpensive and easy to obtain. However, one of the limitations of using N,N-Dimethyllevulinamide is its low boiling point, which can make it difficult to work with at high temperatures. N,N-Dimethyllevulinamide can also react with certain compounds, such as strong bases, which can limit its use in some reactions.
Orientations Futures
There are several potential future directions for the use of N,N-Dimethyllevulinamide in scientific research. One area of interest is the use of N,N-Dimethyllevulinamide in the synthesis of novel pharmaceuticals and agrochemicals. N,N-Dimethyllevulinamide has also been investigated as a potential solvent for the preparation of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N,N-Dimethyllevulinamide has been explored as a potential solvent for the preparation of biodegradable polymers, which could have applications in the field of sustainable materials.
Méthodes De Synthèse
The synthesis of N,N-Dimethyllevulinamide can be achieved through several methods, including the reaction of levulinic acid with dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
N,N-Dimethyllevulinamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in fields such as biochemistry, pharmacology, and materials science. N,N-Dimethyllevulinamide has been used as a solvent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a stabilizer in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Propriétés
Numéro CAS |
13458-51-0 |
|---|---|
Nom du produit |
N,N-Dimethyllevulinamide |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
Clé InChI |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
SMILES canonique |
CC(=O)CCC(=O)N(C)C |
Autres numéros CAS |
13458-51-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



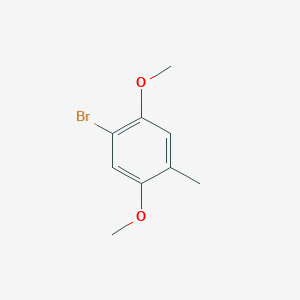
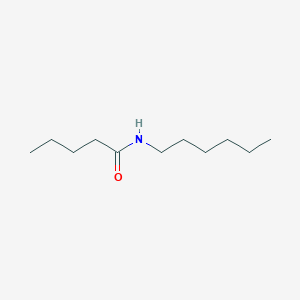
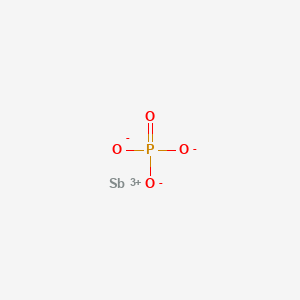
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
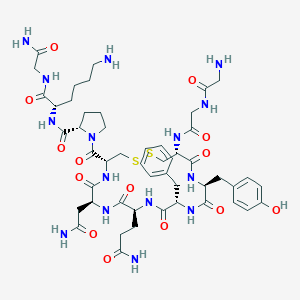
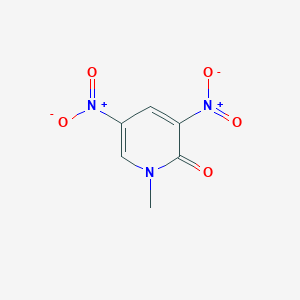
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
